molecular formula C15H14BrNO2 B581506 Benzyl (4-bromo-2-methylphenyl)carbamate CAS No. 1245563-07-8

Benzyl (4-bromo-2-methylphenyl)carbamate

Cat. No.: B581506
CAS No.: 1245563-07-8
M. Wt: 320.186
InChI Key: RZJDMLNYSWZIGV-UHFFFAOYSA-N
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Description

Benzyl (4-bromo-2-methylphenyl)carbamate is an organic compound belonging to the carbamate family It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 4-bromo-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4-bromo-2-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-bromo-2-methylaniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-bromo-2-methylphenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromo-2-methylphenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

    Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

Benzyl (4-bromo-2-methylphenyl)carbamate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is of interest for its potential pharmacological properties and can be used in the development of new drugs.

    Biological Studies: It can be used as a probe to study enzyme-catalyzed reactions involving carbamates.

    Industrial Applications: The compound may find use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (4-bromo-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The bromine and methyl substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (4-chloro-2-methylphenyl)carbamate
  • Benzyl (4-fluoro-2-methylphenyl)carbamate
  • Benzyl (4-iodo-2-methylphenyl)carbamate

Uniqueness

Benzyl (4-bromo-2-methylphenyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogen-substituted analogs may not. The bromine substituent can also influence the compound’s biological activity and binding properties, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

IUPAC Name

benzyl N-(4-bromo-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-11-9-13(16)7-8-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJDMLNYSWZIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682141
Record name Benzyl (4-bromo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-07-8
Record name Benzyl (4-bromo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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